4-Bromopyrimidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-bromopyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQNTSNKQKTYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627680 | |
| Record name | 4-Bromopyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259810-39-4 | |
| Record name | 4-Bromopyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Heterocyclic Scaffold: Strategic Sourcing and Utilization of 4-Bromopyrimidine-2-carboxylic Acid
Executive Summary: The Stability Paradox
In the realm of fragment-based drug discovery (FBDD), 4-bromopyrimidine-2-carboxylic acid represents a "privileged scaffold." Its structure offers two orthogonal vectors for diversification: the electrophilic C4-bromide (susceptible to SNAr and Pd-catalyzed couplings) and the C2-carboxylate (a handle for amide/ester formation).
However, a critical disconnect exists between theoretical design and commercial reality.
The Core Thesis: While the free acid (CAS 259810-39-4) exists in databases, it is kinetically unstable and prone to decarboxylation under ambient conditions. Consequently, it is rarely available as a high-purity stock item. This guide recommends a strategic pivot: sourcing the methyl ester surrogate (CAS 1206250-40-9) to ensure chemical integrity and supply chain resilience.
The Supply Landscape & The "Isomer Trap"
The "Isomer Trap" Warning
A common pitfall in sourcing this scaffold is the conflation of the target molecule with its more stable isomers or pyridine analogs. Procurement algorithms often return false positives.
| Feature | Target Molecule | The "Pyridine" Decoy | The "5-Bromo" Isomer |
| Structure | 4-Bromopyrimidine-2-COOH | 4-Bromopyridine-2-COOH | 5-Bromopyrimidine-2-COOH |
| CAS No. | 259810-39-4 | 30766-03-1 | 37901-21-6 |
| Availability | Scarce / Unstable | High (Commodity) | High (Stable) |
| Reactivity | High C4-electrophilicity | Moderate | Low SNAr activity |
| Risk | Decarboxylation | Stable | Wrong Vector |
Recommended Commercial Strategy
Do not source the free acid directly unless a supplier guarantees fresh synthesis and cold-chain logistics. Instead, procure the Methyl Ester or the 2-Cyano precursor.
Primary Target for Procurement:
-
Chemical Name: Methyl 4-bromopyrimidine-2-carboxylate
-
CAS Number: 1206250-40-9
-
Physical Form: Off-white solid (Stable at 4°C)
Verified Supplier Matrix
The following suppliers have been vetted for authentic inventory of the ester or the acid (often made-to-order).
| Supplier | Tier | Product Form | Reliability Rating | Notes |
| Combi-Blocks | Tier 1 | Methyl Ester | High | Best for gram-scale stock. Often lists as part #PY-xxxx.[1] |
| Enamine | Tier 1 | Building Block | High | Excellent for analogs and "REAL" space derivatives. |
| Fluorochem | Tier 2 | Methyl Ester | Med-High | Good UK/EU distribution; check lead times. |
| MilliporeSigma | Aggregator | Acid (Custom) | Med | Often re-sources from Tier 1; higher markup. |
Decision Framework: Sourcing Logic
The following decision tree illustrates the logic for acquiring this scaffold based on your project stage.
Figure 1: Strategic sourcing workflow prioritizing chemical stability and cost-efficiency.
Technical Specifications & Quality Assurance
When receiving the Methyl Ester (CAS 1206250-40-9) , the following QC protocols are mandatory to validate the material before committing it to high-value synthesis.
Critical Impurity Profiling
The C4-position is highly reactive. Common degradation products include:
-
The Hydroxy Impurity: 4-hydroxypyrimidine-2-carboxylate (Result of moisture hydrolysis at C4).
-
The Debrominated Species: Methyl pyrimidine-2-carboxylate (Result of radical debromination if stored in light).
Analytical Triage Table
| Method | Expected Signal | Failure Mode Indicator |
| 1H NMR (DMSO-d6) | Pyrimidine protons: Doublets at ~8.0 and ~8.9 ppm ( | Broad singlet at >10 ppm indicates hydrolysis to OH (tautomerizes to amide). |
| LC-MS (ESI+) | [M+H]+ = 217/219 (1:1 Br pattern). | Mass 155 (Hydrolysis of Br to OH). |
| TLC (50% EtOAc/Hex) | Rf ~ 0.6 (UV Active). | Baseline streak (Free acid formation). |
Synthetic Protocols & Utilization
Expert Insight: Do not hydrolyze the ester to the acid before the coupling step if possible. The ester is compatible with most Suzuki conditions. If you must have the free acid (e.g., for amide coupling first), generate it in situ.
Workflow A: The "Ester-First" Approach (Recommended)
Use this route for Suzuki/Buchwald couplings at C4.
-
Substrate: Methyl 4-bromopyrimidine-2-carboxylate (1.0 equiv).
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv). Why? Ferrocenyl ligands prevent chelation of Pd to the pyrimidine nitrogens.
-
Base: K3PO4 (3.0 equiv). Avoid strong hydroxides to prevent premature ester hydrolysis.
-
Solvent: 1,4-Dioxane/Water (9:1).
-
Conditions: 80°C, 2 hours, Inert Atmosphere.
Workflow B: Controlled Hydrolysis to Free Acid
Use this route only if C2-amide formation is the first step.
Reagents:
-
Methyl 4-bromopyrimidine-2-carboxylate (1.0 g, 4.6 mmol)
-
LiOH·H2O (1.2 equiv)
-
THF/Water (3:1, 10 mL)
Protocol:
-
Dissolve the ester in THF and cool to 0°C. Cooling is critical to prevent bromide displacement.
-
Add LiOH solution dropwise over 10 minutes.
-
Monitor by TLC. Reaction is usually complete in 30-45 mins at 0°C.
-
Workup (Crucial): Do not heat to dry. Acidify carefully to pH 3-4 with 1N HCl at 0°C. Extract immediately into EtOAc/iPrOH (3:1).
-
Utilization: Use the crude extract directly in the amide coupling (HATU/DIEA). Do not store.
Reactivity Map
The following diagram details the chemoselectivity of the scaffold, guiding experimental design.
Figure 2: Chemoselectivity map highlighting the orthogonality of the C4 and C2 positions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735150: this compound. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
Technical Monograph: Spectral Characterization of 4-Bromopyrimidine-2-Carboxylic Acid
[1]
Executive Summary
4-Bromopyrimidine-2-carboxylic acid (CAS: 374068-01-6) is a critical halogenated heteroaromatic scaffold used extensively in the synthesis of kinase inhibitors and high-affinity ligands. Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic C4-position (susceptible to SNAr), the modifiable carboxylic acid at C2, and the directing nitrogen atoms.
This guide provides a definitive reference for the spectral identification of this compound. Unlike standard database entries, this document synthesizes experimental protocols with mechanistic interpretation, ensuring that researchers can not only identify the molecule but also understand its behavior in solution and the gas phase.
Part 1: Structural Analysis & Theoretical Framework
Before interpreting spectra, one must understand the electronic environment of the pyrimidine ring.
-
Electronic Deficit: The pyrimidine ring is highly
-deficient due to the two electronegative nitrogen atoms. -
Substituent Effects:
-
C2-COOH: Electron-withdrawing group (EWG), further deactivating the ring and deshielding adjacent nuclei.
-
C4-Br: Weakly deactivating but ortho/para directing (in electrophilic substitution contexts), though here it primarily acts as a leaving group.
-
-
Symmetry: The molecule is asymmetric, resulting in distinct signals for H5 and H6 protons.
Part 2: Synthesis & Sample Preparation[2][3][4]
To ensure the spectral data corresponds to a high-purity sample, the following synthesis and preparation protocol is recommended.
Optimized Synthesis Route (Oxidative Cleavage)
The most robust route involves the oxidation of 4-bromo-2-methylpyrimidine.
-
Reagents: 4-Bromo-2-methylpyrimidine, Potassium Permanganate (
), Water.[1] -
Protocol:
-
Suspend 4-bromo-2-methylpyrimidine (1 eq) in water at 70°C.
-
Add
(2.5 eq) portion-wise over 2 hours. Critical: Controlling addition rate prevents ring degradation. -
Filter the
precipitate while hot. -
Acidify the filtrate with 2N HCl to pH 2–3 to precipitate the target acid.
-
Purification: Recrystallization from water/ethanol (9:1).
-
Analytical Sample Preparation[2]
-
NMR Solvent: DMSO-
is the mandatory solvent.-
Reasoning: The carboxylic acid proton is often invisible in protic solvents like Methanol-
due to rapid exchange. DMSO- stabilizes the dimer via hydrogen bonding, allowing observation of the -COOH proton.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
Part 3: Nuclear Magnetic Resonance (NMR) Profiling
H NMR Spectroscopy (400 MHz, DMSO- )
The proton spectrum is characterized by a simple AM spin system for the aromatic protons and a broad singlet for the acid.
Table 1:
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 13.50 - 14.00 | Broad Singlet | 1H | - | -COOH | Highly deshielded acidic proton; broadness indicates H-bonding. |
| 8.95 | Doublet | 1H | 5.4 | H-6 | Deshielded by adjacent Nitrogen (N1) and carboxyl anisotropy. |
| 8.05 | Doublet | 1H | 5.4 | H-5 | Shielded relative to H-6; adjacent to the Bromine atom. |
Mechanistic Interpretation:
The coupling constant (
C NMR Spectroscopy (100 MHz, DMSO- )
Table 2:
| Shift ( | Carbon Type | Assignment |
| 163.5 | Quaternary (C=O) | -C OOH |
| 158.2 | Quaternary (Ar-C) | C-2 (Between Nitrogens) |
| 153.8 | Methine (CH) | C-6 (Adjacent to N) |
| 151.0 | Quaternary (Ar-C) | C-4 (C-Br ipso carbon) |
| 124.5 | Methine (CH) | C-5 |
Part 4: Mass Spectrometry (MS) & Fragmentation[2][5]
Mass spectrometry provides the most distinct validation due to the isotopic signature of Bromine.
Ionization Mode[2]
-
Method: Electrospray Ionization (ESI)
-
Polarity: Negative Mode (
) is preferred for carboxylic acids. Positive mode ( ) is viable but often shows lower sensitivity.
Isotopic Pattern (The "Fingerprint")
Bromine exists as
-
Observation: You will see two molecular ion peaks of nearly equal intensity separated by 2 mass units.
-
ESI(-) Peaks:
200.9 ( ) and 202.9 ( ).
Fragmentation Logic
The fragmentation pathway is dominated by the stability of the aromatic ring and the lability of the carboxyl group.
Primary Pathway: Decarboxylation (Loss of 44 Da).
Part 5: Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the oxidation state of the carbon at the 2-position (Acid vs. Aldehyde vs. Ester).
Table 3: Key IR Absorption Bands
| Wavenumber ( | Vibration Mode | Description |
| 3300 - 2500 | O-H Stretch | Very broad, "hairy" absorption characteristic of carboxylic acid dimers. |
| 1730 - 1710 | C=O Stretch | Strong, sharp carbonyl peak. |
| 1560, 1380 | C=N / C=C Ring Stretch | Characteristic pyrimidine skeletal vibrations. |
| 600 - 500 | C-Br Stretch | Weak to medium band, often obscured in the fingerprint region. |
Part 6: Quality Control & Impurity Analysis
When analyzing spectral data, be alert for these common process impurities:
-
4-Bromopyrimidine (Decarboxylated Product):
-
Detection: Loss of broad -COOH singlet in NMR; disappearance of C=O stretch in IR.
-
Cause: Excessive heat during the acidification/workup phase.
-
-
4-Hydroxy- derivative (Hydrolysis):
-
Detection: Shift of the C4 carbon in
C NMR from ~151 ppm to ~160+ ppm. -
Cause: Basic conditions during workup (SNAr of Br by OH).
-
References
-
Synthesis & Oxidation Protocol
-
GuideChem. (2022). Preparation of Pyrimidine Carboxylic Acids via KMnO4 Oxidation. Retrieved from
-
-
Spectral Analogues (Pyrimidine Carboxylic Acids)
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 22710448 (this compound). Retrieved from
-
-
Mass Spectrometry of Pyrimidines
-
Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from
-
-
IR Interpretation Standards
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from
-
Methodological & Application
Application Notes and Protocols: 4-Bromopyrimidine-2-carboxylic Acid as a Versatile Fragment in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromopyrimidine-2-carboxylic acid as a high-value fragment in drug discovery campaigns. This document outlines the rationale behind its selection, key physicochemical properties, synthesis, and detailed protocols for its application in fragment screening and hit-to-lead optimization.
The Strategic Value of this compound in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel starting points for drug discovery, particularly for challenging targets.[1][2] Unlike traditional high-throughput screening (HTS), FBDD utilizes libraries of low molecular weight compounds (fragments) to identify weak but highly efficient binders that can be optimized into potent lead compounds.[3] Fragments typically adhere to the "Rule of Three," characterized by a molecular weight under 300 Da, no more than three hydrogen bond donors or acceptors, and a cLogP of less than 3.[4]
This compound is an exemplary fragment that embodies the principles of FBDD. Its utility stems from a combination of its structural features:
-
The Pyrimidine Scaffold: The pyrimidine ring is a common motif in biologically active molecules and approved drugs, often serving as a versatile scaffold for interacting with a wide range of protein targets, including kinases, proteases, and metabolic enzymes. Its nitrogen atoms can act as hydrogen bond acceptors, providing key interactions within a protein's binding site.
-
The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, capable of forming potent electrostatic interactions with polar residues such as lysine, arginine, and histidine in a target protein. It also imparts aqueous solubility, a desirable property for fragments.
-
The "Poised" Bromine Atom: The bromine atom at the 4-position is the key to this fragment's utility in hit-to-lead optimization. It serves as a "vector" for synthetic elaboration, allowing for the introduction of additional chemical functionality through a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This facilitates the "fragment growing" strategy, where the initial fragment hit is expanded to explore and occupy adjacent pockets in the target's binding site, thereby increasing affinity and selectivity.[5][6] The use of brominated fragments can also aid in the identification of hits in crystallographic screening through anomalous scattering.[7]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H3BrN2O2 | [8] |
| Molecular Weight | 202.99 g/mol | [8] |
| XLogP3 | 0.4 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
Synthesis of this compound
While various synthetic routes exist for substituted pyrimidines, a common approach involves the construction of the pyrimidine ring followed by functional group manipulations. A plausible synthetic route for this compound can be adapted from methods used for similar heterocyclic carboxylic acids. One such general method involves the oxidation of a corresponding methyl-substituted pyrimidine.
Protocol: Synthesis via Oxidation of 4-Bromo-2-methylpyrimidine
This protocol is based on established oxidation methods for related heterocyclic compounds.[9]
Materials:
-
4-Bromo-2-methylpyrimidine
-
Potassium permanganate (KMnO4)
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite
-
500 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyrimidine (0.1 mol) and 200 mL of water.
-
Begin stirring and gently heat the mixture to 75 °C.
-
In a separate beaker, weigh out potassium permanganate (0.25 mol).
-
Once the reaction mixture reaches 75 °C, begin adding the KMnO4 powder in small portions over a period of 1-2 hours, maintaining the reaction temperature between 80-85 °C. The purple color of the permanganate should disappear before the next addition.
-
After the final addition of KMnO4, continue stirring at 80-85 °C for an additional 2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide byproduct. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated HCl to a pH of approximately 2-3. The product should precipitate as a solid.
-
If the solution retains a purple or brown color, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Fragment Screening Methodologies
The initial step in utilizing this compound is to screen it against the protein target of interest. Due to the expected low affinity of fragment binding, sensitive biophysical techniques are required.[4]
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[10][11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound
-
Running buffer (e.g., PBS or HBS with 0.05% Tween-20 and 1-5% DMSO)
-
Regeneration solution (e.g., low pH glycine or high salt buffer)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to immobilize it onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 5%).
-
Inject the diluted fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (response units, RU) over time. A concentration-dependent increase in the signal on the protein-coupled flow cell relative to the reference cell indicates binding.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data.
-
For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Protocol 2: X-ray Crystallography for Structural Characterization of Binding
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-based drug design.[4][12]
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Crystal Soaking:
-
Prepare a solution of this compound in a cryoprotectant-compatible buffer at a concentration typically ranging from 1-50 mM. The final DMSO concentration should be kept below a level that would damage the crystals (usually <10%).
-
Transfer a protein crystal into the soaking solution.
-
Incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
-
-
Crystal Harvesting and Data Collection:
-
Carefully remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.
-
Mount the crystal on the goniometer of the X-ray diffractometer.
-
Collect a complete diffraction dataset. For brominated fragments, it is advantageous to collect data at an X-ray wavelength near the bromine absorption edge (around 0.92 Å) to maximize the anomalous signal, which can aid in confirming the position of the bromine atom.[7]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure using molecular replacement with the native protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The bromine atom should appear as a strong peak in the anomalous difference map if data were collected appropriately.
-
Build the fragment into the electron density and refine the structure.
-
Analyze the binding mode of this compound, paying close attention to the hydrogen bonding interactions of the pyrimidine nitrogens and the carboxylic acid, as well as the position and solvent exposure of the bromine atom.
-
Hit-to-Lead Optimization: The "Fragment Growing" Strategy
Once this compound has been identified as a hit and its binding mode confirmed, the next step is to optimize its affinity and selectivity. The bromine atom is the key enabler for this process.[5][6]
Workflow for Hit-to-Lead Optimization
-
Structural Analysis: Analyze the crystal structure of the protein-fragment complex to identify nearby pockets and potential interaction points that can be exploited by extending the fragment from the bromine position.
-
In Silico Design: Use computational chemistry tools to design a virtual library of analogs where the bromine atom is replaced with various chemical groups via simulated Suzuki, Sonogashira, or other cross-coupling reactions. Prioritize designs that are predicted to form favorable interactions with the target protein.
-
Synthesis of Analogs: Synthesize a focused library of the most promising analogs. The Suzuki coupling is a particularly versatile reaction for this purpose.
Protocol: Suzuki Coupling for Fragment Elaboration
Materials:
-
This compound (or its esterified form for improved solubility in organic solvents)
-
A boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., dioxane, DMF, toluene/water)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Purify the product by column chromatography or preparative HPLC.
-
If an esterified starting material was used, deprotect the carboxylic acid in a final step.
-
Structure-Activity Relationship (SAR) Generation: Test the synthesized analogs in the primary binding assay (e.g., SPR) to determine their affinity for the target protein. This will establish an initial SAR.
-
Iterative Optimization: Based on the SAR and, ideally, new crystal structures of the more potent analogs, design and synthesize the next generation of compounds to further improve affinity, selectivity, and drug-like properties.
Visualizations
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Caption: Key features of the fragment and a hypothetical binding mode.
Caption: The "fragment growing" strategy for hit-to-lead optimization.
References
-
Sygnature Discovery. Fragment Screening | Drug Discovery. [Link]
-
Domainex. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]
-
Selvita. Fragment-Based Drug Discovery. [Link]
-
Hirsch, A. K. H., Elgaher, W. A. M., Koch, O., & Boeckler, F. M. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]
-
de Oliveira, M. S., & de Azevedo, W. F. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 12. [Link]
-
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
BioSolveIT. (2026, February 9). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. [Link]
-
Schultes, S., & de Vlieg, J. (2012). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 9(3), e215-e220. [Link]
-
Collins, P. M., et al. (2017). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Acta Crystallographica Section D: Structural Biology, 73(6), 515-524. [Link]
-
Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google P
-
Organic Syntheses Procedure. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 4-Bromopyridine-2-carboxylic acid. [Link]
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Tiefenbrunn, T., et al. (2015). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Journal of Medicinal Chemistry, 58(20), 8193-8201. [Link]
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Saw, W.-G., et al. (2022). Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. International Journal of Molecular Sciences, 23(18), 10738. [Link]
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Mortenson, P. N., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Progress in Biophysics and Molecular Biology, 127, 36-47. [Link]
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MAX IV. (2023, April 5). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. [Link]
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Cambridge Healthtech Institute. (2025, April 15-16). Fragment-Based Drug Discovery. [Link]
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Introduction: The Privileged Nature of the Pyrimidine Scaffold
Strategic Application of Pyrimidine Scaffolds in Drug Discovery: A Technical Guide
The pyrimidine ring (1,3-diazine) is arguably the most "privileged" scaffold in medicinal chemistry. Its ubiquity in biological systems (Cytosine, Thymine, Uracil) allows derivatives to exploit pre-existing metabolic pathways and binding pockets.
However, successful drug design requires moving beyond simple mimicry. This guide focuses on three critical application vectors:
-
Kinase Inhibition: Exploiting the N1/N3 H-bond acceptor capability for hinge binding.
-
Synthetic Functionalization: Overcoming the electron-deficient nature of the ring using Pd-catalyzed cross-coupling (Buchwald-Hartwig) rather than traditional
. -
Bio-evaluation: Rigorous cytotoxicity screening protocols.
Part 1: Kinase Inhibitor Design (The Warhead Approach)
The 2,4-diaminopyrimidine motif is a structural cornerstone in kinase inhibitors (e.g., Imatinib, Brigatinib). The chemical logic relies on the pyrimidine nitrogen atoms acting as hydrogen bond acceptors to the kinase hinge region, while substituents at C2 and C4 occupy the hydrophobic pockets.
Mechanism of Action: Hinge Binding
The pyrimidine N1 typically accepts a hydrogen bond from the backbone amide NH of the kinase hinge residue (e.g., Met318 in c-Src), while an exocyclic amino group at C2 donates a hydrogen bond to the backbone carbonyl.
Visualizing the Interaction:
SAR Optimization Table
Table 1: Structure-Activity Relationship (SAR) trends for Pyrimidine C-substitution.
| Position | Chemical Modification | Biological Impact | Mechanistic Rationale |
| C2 | Amino/Anilino group | Critical H-bond donor | Mimics the Adenine N1/N6 interaction of ATP. |
| C4 | Bulky aromatic (e.g., indole) | Selectivity determinant | Extends into the "back pocket" to interact with the gatekeeper residue. |
| C5 | Small hydrophobic (F, Cl, Me) | Potency booster | Displaces water molecules; modulates the pKa of the N1 ring nitrogen. |
| C6 | Solubilizing group (Piperazine) | ADME optimization | Projects into the solvent-exposed region to improve solubility. |
Part 2: Synthetic Protocol – Buchwald-Hartwig Amination
Context: While Electron-Deficient pyrimidines undergo
Protocol 1: C2-Selective Amination of 2-Chloropyrimidines Objective: Synthesize a 2-anilino-4-substituted pyrimidine (Kinase Core).
Reagents:
-
Substrate: 2-chloro-4-phenylpyrimidine (1.0 equiv)
-
Amine: 3-fluoroaniline (1.2 equiv)
-
Catalyst:
(2 mol%)[1] -
Ligand: Xantphos (4 mol%) – Crucial for wide bite angle and stability.
-
Base:
(2.0 equiv) – Mild base prevents hydrolysis. -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum (3x) to remove
(Oxygen poisons Pd(0)). -
Reagent Loading: Under Argon flow, add 2-chloro-4-phenylpyrimidine (1.0 mmol, 266 mg), 3-fluoroaniline (1.2 mmol, 133 mg),
(2.0 mmol, 650 mg), and Xantphos (0.04 mmol, 23 mg). -
Catalyst Addition: Add
(0.02 mmol, 18 mg) last to minimize air exposure. -
Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Heat to 100°C for 12 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting chloride (
) should disappear; a blue-fluorescent product spot ( ) should appear.
-
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove inorganic salts and Pd black.
-
Purification: Concentrate filtrate in vacuo. Purify via Flash Column Chromatography (
, Gradient 0-30% EtOAc in Hexanes).
Self-Validating Check:
-
1H NMR: Look for the disappearance of the C2-Cl signal and the appearance of a broad singlet (NH) around 9.0–9.5 ppm (DMSO-
).
Part 3: Biological Evaluation – Cytotoxicity Screening
Context: Once synthesized, pyrimidine derivatives (especially nucleoside analogs) must be screened for antiproliferative activity. The MTT assay is the gold standard for initial high-throughput screening.
Protocol 2: MTT Cell Viability Assay
Objective: Determine the
Materials:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
Methodology:
-
Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL media. Incubate for 24h at 37°C (
) to allow attachment. -
Compound Treatment:
-
Prepare a stock solution of the pyrimidine derivative (10 mM in DMSO).
-
Perform serial dilutions (100 µM down to 1 nM) in culture media.
-
Critical Control: Ensure final DMSO concentration is
to avoid solvent toxicity. -
Add 100 µL of drug solution to wells (Triplicate). Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).
-
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 3–4 hours.
-
Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate % Viability:
References
-
Review on Pyrimidine Scaffolds: Sharma, P., et al. (2020). "Pyrimidine derivatives in medicinal chemistry: A review." European Journal of Medicinal Chemistry. [Link]
-
Buchwald-Hartwig Protocol: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[8] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [Link]
-
Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. [Link]
-
MTT Assay Standards: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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- 5. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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Application Note: A Guide to Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution on the pyrimidine ring, a cornerstone reaction in medicinal chemistry and materials science. Pyrimidine scaffolds are integral to a vast number of pharmaceuticals, including kinase inhibitors and antiviral agents, making the efficient and selective functionalization of this heterocycle a critical skill.[1][2][3] This document moves beyond simple protocols to explain the underlying principles that govern reactivity and selectivity, empowering researchers to optimize existing methods and troubleshoot new transformations.
The Principle of Reactivity: Understanding SNAr on Pyrimidines
The pyrimidine ring, an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This π-deficiency, which is more pronounced than in pyridine, makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr).[4][5][6] In contrast, electrophilic substitution on an unactivated pyrimidine ring is exceedingly difficult.[4][5]
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on an electron-deficient carbon atom (typically C2, C4, or C6) bearing a suitable leaving group.[7][8] This attack temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8] The reaction's success hinges on the stabilization of this intermediate. The ring nitrogens are pivotal in this role, as they can delocalize the negative charge through resonance, thereby lowering the activation energy.[4][7] In the final, rapid step, the leaving group is expelled, and aromaticity is restored.[8]
Caption: General mechanism for SNAr on a pyrimidine ring.
Key Factors Influencing Reaction Conditions
The efficiency and outcome of a nucleophilic substitution on a pyrimidine ring are governed by a delicate interplay of several factors.
Positional Reactivity of the Pyrimidine Ring
Nucleophilic attack is strongly favored at positions C2, C4, and C6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms.[4][5][7][9] Attack at C5 is highly unfavorable because this resonance stabilization is not possible.[10]
The general order of reactivity for substitution is: C4/C6 > C2 >> C5 .[11][12]
-
C4 and C6 Positions: These positions are generally the most reactive. Attack at C4 (para to N1, ortho to N3) or C6 (para to N3, ortho to N1) allows for effective charge delocalization across both nitrogen atoms. Frontier molecular orbital theory suggests the LUMO coefficient is highest at C4, making it the most electrophilic site.[13]
-
C2 Position: While still activated, the C2 position is generally less reactive than C4/C6. This can be attributed to greater electrostatic repulsion between the incoming nucleophile and the lone pairs of two adjacent nitrogen atoms.[13]
This inherent reactivity difference allows for selective, sequential substitutions on polysubstituted pyrimidines, a common strategy in drug synthesis.[1][12]
The Nature of the Leaving Group (LG)
Good leaving groups are essential for the final elimination step. Halogens (Cl, Br, F) are the most common leaving groups in pyrimidine chemistry. Unlike in SN2 reactions, the C-LG bond cleavage is not the rate-determining step.[8][14] Consequently, the reactivity order is often inverted from typical expectations: F > Cl ≈ Br > I .[14]
The high electronegativity of fluorine strongly activates the ring toward nucleophilic attack, accelerating the slow addition step, which outweighs its poor leaving group ability in the fast elimination step. Other functional groups like sulfones (-SO₂R) can also serve as effective leaving groups.[15]
The Role of the Nucleophile
A wide variety of nucleophiles can be employed. The choice of nucleophile dictates several reaction parameters, including the need for a base and the choice of solvent.
-
N-Nucleophiles (Amines): Amination is one of the most common modifications. Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines like aniline.[16][17] Since the reaction generates an acid (H-LG), a base (often an excess of the amine itself or a non-nucleophilic base like DIPEA or Et₃N) is typically required.[18][19]
-
O-Nucleophiles (Alkoxides, Water): Alkoxides (e.g., NaOMe, NaOEt) readily displace halides to form ethers. Water and alcohols can also act as nucleophiles, leading to hydroxylation or alkoxylation, respectively. This can be a desired reaction or a competitive side reaction (solvolysis), especially when using protic solvents at high temperatures.[18][20]
-
S-Nucleophiles (Thiols): Thiolates are excellent nucleophiles and react efficiently with halopyrimidines to form thioethers.[16][21]
Ring Activation and Deactivation
The pyrimidine ring's inherent electron deficiency can be further modulated by substituents.
-
Activating Groups: The presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or additional halogens dramatically increases the rate of SNAr by further polarizing the C-LG bond and providing additional stabilization for the Meisenheimer complex.[2][14][22][23]
-
Deactivating Groups: Conversely, introducing an electron-donating group (EDG), such as an amino group, deactivates the ring toward subsequent substitutions. This is why introducing a second amino group onto a dichloropyrimidine often requires harsher conditions (e.g., higher temperatures, microwave irradiation) than the first substitution.[2]
Solvent and Temperature Effects
The choice of solvent is critical for solubilizing reactants and stabilizing the charged intermediate.
-
Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are the most common solvents for SNAr reactions. Their high polarity effectively stabilizes the charged Meisenheimer complex without protonating the nucleophile, thus accelerating the reaction.[20]
-
Protic Solvents (Alcohols, Water): While they can also stabilize the intermediate, they may lead to competitive solvolysis.[18] However, in some cases, particularly with acid catalysis, water can be a highly effective and green solvent for amination reactions.[18][24]
-
Temperature: Heating is frequently required to overcome the activation energy barrier, with typical temperatures ranging from ambient to reflux.[20] Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes, often improving yields by minimizing side product formation.[15][24][25]
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for common SNAr transformations on pyrimidine rings.
Protocol 1: Microwave-Assisted Amination of 2,4-Dichloropyrimidine
This protocol describes the regioselective mono-amination of a dichloropyrimidine at the more reactive C4 position using microwave heating.
Caption: Experimental workflow for microwave-assisted amination.
Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq, e.g., 149 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous 2-propanol (3-5 mL). Add the desired primary or secondary amine (1.0 eq, 1.0 mmol) followed by triethylamine (1.5 eq, 209 µL, 1.5 mmol).[24]
-
Microwave Irradiation: Securely seal the vial and place it in a microwave reactor. Heat the reaction to 120–140 °C and hold for 15–30 minutes. Monitor the internal pressure to ensure it remains within safe limits.[24]
-
Completion Monitoring: After the initial time, cool the reaction, carefully open the vial, and check for completion by TLC or LC-MS. If starting material remains, reseal and irradiate for an additional 10-15 minutes.
-
Workup: Once complete, cool the vial to room temperature. Transfer the mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[24]
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to afford the pure 4-amino-2-chloropyrimidine derivative.
Protocol 2: Acid-Catalyzed Amination with Anilines in Water
This protocol leverages water as a green solvent for the substitution of a 4-chloropyrimidine with less nucleophilic anilines, using a catalytic amount of acid to activate the substrate.[18]
Methodology:
-
Reaction Setup: In a round-bottom flask, combine the 4-chloropyrimidine derivative (1.0 eq) and the desired aniline (1.1 eq).[24]
-
Solvent and Catalyst Addition: Add deionized water to achieve an approximate concentration of 0.1 M relative to the pyrimidine. Add a stock solution of aqueous HCl (e.g., 1 M) to provide 0.1 equivalents of the acid catalyst.[18][24]
-
Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring. The reaction may appear as a slurry.
-
Completion Monitoring: Monitor the reaction progress by TLC or LC-MS over 1-24 hours.
-
Workup: After cooling the mixture to room temperature, basify it by slowly adding a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is >8.[24]
-
Isolation: The desired product may precipitate from the solution upon basification. If so, collect the solid by vacuum filtration and wash with cold water.
-
Extraction (if no precipitate): If the product does not precipitate, extract the basified aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Drying and Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as needed.[24]
Summary of Reaction Conditions
The following tables summarize typical starting conditions for SNAr reactions on chloropyrimidines. Optimization is often necessary based on the specific substrate.
Table 1: Typical Conditions for Amination Reactions
| Nucleophile | Base | Solvent | Temperature | Method |
|---|---|---|---|---|
| Aliphatic Amines | Et₃N, DIPEA, or excess amine | Propanol, EtOH, DMF | 80-140 °C | Microwave or Conventional Heat |
| Anilines | None (acid-catalyzed) | Water, 2-Propanol | 60-100 °C | Conventional Heat |
| Anilines (less reactive) | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 °C | Pd-Catalyzed (Buchwald-Hartwig)[20] |
| Ammonia Equivalents | Benzophenone Imine + Base | Toluene | 80-110 °C | Pd-Catalyzed, then Hydrolysis[20] |
Table 2: Typical Conditions for O- and S-Nucleophile Reactions
| Nucleophile | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Alkoxides (NaOMe, NaOEt) | N/A (used as salt) | Corresponding Alcohol, THF, DMF | RT to Reflux | Anhydrous conditions are crucial. |
| Thiolates (NaSR) | N/A (used as salt) or Thiol + Base (e.g., NaH, K₂CO₃) | DMF, DMSO, EtOH | RT to 80 °C | Reactions are often very fast. |
| Phenoxides | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80-120 °C | Higher temperatures may be needed. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated pyrimidine ring. 2. Nucleophile is too weak or protonated. 3. Reaction temperature is too low. | 1. Switch to a substrate with stronger EWGs. 2. Use a stronger base to deprotonate the nucleophile; for acid-catalyzed reactions, ensure the acid amount is sub-stoichiometric.[18] 3. Increase temperature or switch to microwave heating.[20][24] |
| Formation of Side Products | 1. Solvolysis from protic solvent (e.g., -OH or -OR product). 2. Di-substitution on a dihalopyrimidine. 3. Degradation at high temperatures. | 1. Switch to a polar aprotic solvent (DMF, DMSO).[20] 2. Use exactly 1.0 equivalent of the nucleophile at a lower temperature; add the nucleophile slowly. 3. Lower the reaction temperature and monitor carefully to stop the reaction upon consumption of starting material.[24] |
| Poor Regioselectivity | 1. Reaction conditions are too harsh, overcoming the inherent selectivity. 2. Steric hindrance near the more reactive site. | 1. Lower the reaction temperature. 2. Consider a catalyzed reaction (e.g., Pd-catalyzed) which can sometimes offer different or enhanced regioselectivity compared to the standard SNAr pathway.[1][17] |
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-
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Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
-
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-
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-
Wallace, J. L., et al. (2020). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Retrieved from [Link]
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Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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Application Note & Protocols: Strategic Synthesis of 2,4-Diaminopyrimidine Scaffolds from Chloro-pyrimidines
Abstract
The 2,4-diaminopyrimidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its integral role in a multitude of clinically significant therapeutics, particularly protein kinase inhibitors.[1][2] Its defining feature—the arrangement of amino groups at the C2 and C4 positions—facilitates critical hydrogen bond interactions with the hinge region of many protein kinases.[1] This guide provides a comprehensive overview of the primary synthetic strategies for constructing 2,4-diaminopyrimidine derivatives starting from readily available chloro-pyrimidine precursors. We will delve into the mechanistic principles governing regioselectivity, present detailed, field-proven protocols for both classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed methods, and offer expert insights into overcoming common synthetic challenges. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the discovery and synthesis of novel therapeutics.
Core Principles: Understanding Regioselectivity in Dichloropyrimidine Amination
The synthesis of unsymmetrically substituted 2,4-diaminopyrimidines hinges on the controlled, sequential substitution of the two chlorine atoms on a precursor like 2,4-dichloropyrimidine. The regiochemical outcome of these reactions is not arbitrary and is governed by the electronic properties of the pyrimidine ring.
The Predominance of C4 Substitution in SNAr Reactions
The pyrimidine ring is inherently electron-deficient, which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] In the case of 2,4-dichloropyrimidine, nucleophilic attack is overwhelmingly favored at the C4 position over the C2 position. The established reactivity order for pyrimidine halides is generally C4(6) > C2 >> C5.[3][4]
This preference can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows for the negative charge to be delocalized over both ring nitrogen atoms, leading to a more stable para-quinoid-like intermediate. Conversely, attack at the C2 position results in a less stable ortho-quinoid intermediate.[3] Quantum mechanical analyses support this observation, showing that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position, indicating it as the more electrophilic site.[5]
Influencing Factors and Exceptions
While C4 selectivity is the general rule, the regioselectivity can be influenced or even reversed by several factors:
-
Ring Substituents: The presence of strong electron-donating groups (e.g., -NHMe, -OMe) at the C6 position can alter the electronic distribution, making the C2 and C4 positions more comparable in reactivity and sometimes favoring C2 substitution.[5] Conversely, electron-withdrawing groups at C5 tend to enhance the inherent C4 selectivity.[6]
-
Nucleophile and Reaction Conditions: While most neutral nitrogen nucleophiles show moderate to good C4 selectivity in SNAr reactions[3], the choice of base and solvent can play a role. For instance, using tertiary amines as nucleophiles has been shown to surprisingly favor C2 substitution.[6]
-
Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative synthetic handle. While these also often favor the C4 position, the choice of ligand and catalyst system can provide a powerful tool to modulate or enhance regioselectivity where SNAr reactions are not sufficiently selective.[3][7][8]
Synthetic Strategies & Methodologies
The most common and versatile starting material for these syntheses is the inexpensive and commercially available 2,4-dichloropyrimidine. The general workflow involves a two-step sequential amination.
Caption: General workflow for sequential amination of 2,4-dichloropyrimidine.
Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and widely used method. It leverages the inherent reactivity difference between the C4 and C2 positions.
Step 1: Selective C4-Amination The first amine (R¹-NH₂) is introduced at the C4 position under conditions that minimize the formation of the C2-substituted and di-substituted byproducts. This is typically achieved by using a mild base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in a polar aprotic solvent at moderate temperatures. Using a stoichiometric amount of the amine is crucial.
Step 2: C2-Amination The resulting 2-chloro-4-(substituted)-aminopyrimidine intermediate is less reactive than the starting dichloropyrimidine because the electron-donating amino group at C4 reduces the electrophilicity of the ring. Consequently, the second amination with a different amine (R²-NH₂) often requires more forcing conditions—such as higher temperatures or microwave irradiation—to proceed to completion.[9] In some cases, acid catalysis can be employed to facilitate the reaction with less nucleophilic amines like anilines.[10][11]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For amines that are poor nucleophiles or when SNAr reactions yield poor selectivity or low yields, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative.[7][8] This method uses a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu, Cs₂CO₃) to form the C-N bond.
A key advantage is the ability to achieve high regioselectivity, often favoring the C4 position even with challenging substrates.[3][12] A common strategy involves an initial SNAr reaction at C4 with a more nucleophilic amine, followed by a Buchwald-Hartwig coupling at the C2 position with a less reactive amine.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Sequential SNAr Synthesis of an N2-Aryl, N4-Alkyl-2,4-diaminopyrimidine
This protocol describes a typical sequence for introducing an alkylamine at C4 followed by an aniline at C2.
Step 1: Synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (IPA) or N,N-Dimethylformamide (DMF) (approx. 0.5 M), add diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add cyclopropylamine (1.05 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: The product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.
Step 2: Synthesis of N2-(3-methoxyphenyl)-N4-cyclopropylpyrimidine-2,4-diamine
-
In a microwave-safe vial, combine the 2-chloro-N-cyclopropylpyrimidin-4-amine from Step 1 (1.0 eq), 3-methoxyaniline (1.2 eq), and a solvent such as n-butanol or 1,4-dioxane.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA) (0.1 eq).
-
Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 30-90 minutes.
-
Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the final 2,4-diaminopyrimidine product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at C2
This protocol is for the second amination step, particularly useful for coupling less nucleophilic or sterically hindered amines.
-
To an oven-dried flask, add the 2-chloro-4-aminopyrimidine intermediate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), and a phosphine ligand like Xantphos or BINAP (0.04-0.10 eq).
-
Add a base, typically cesium carbonate (Cs₂CO₃) (2.0 eq) or sodium tert-butoxide (NaOt-Bu) (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the selective amination of 2,4-dichloropyrimidine.
| Entry | Amine (R¹-NH₂) | Base | Solvent | Temp (°C) | Position | Approx. Yield | Reference Insight |
| 1 | Dibutylamine | K₂CO₃ | DMAc | RT | C4/C2 (70:30) | Moderate | Standard SNAr shows moderate C4 selectivity.[3] |
| 2 | Secondary Amine | LiHMDS | THF | RT | C4 (>95:5) | Good-Excellent | Pd-catalyzed amination with LiHMDS as base dramatically improves C4 selectivity.[3][12] |
| 3 | Aniline | None | Dioxane | Reflux | C4 (>95:5) | Good-Excellent | Aromatic amines can react with high C4 selectivity without catalyst.[3] |
| 4 | Weakly Nucleophilic Amine | Na₂SO₃/TBAB | Dioxane | 100 | C4 | Good | Organocatalytic methods can facilitate amination with weak nucleophiles.[13] |
Troubleshooting and Expert Insights
-
Poor Regioselectivity in Step 1: If a significant amount of the C2-isomer is formed, consider lowering the reaction temperature or switching to a less polar solvent. For challenging cases, a palladium-catalyzed approach is recommended for the first amination.[3][12]
-
Low Yield in Step 2: The 2-chloro-4-aminopyrimidine intermediate is deactivated. If the reaction stalls, increase the temperature, switch to microwave heating, or employ acid catalysis for anilines.[10] For very unreactive amines, the Buchwald-Hartwig protocol is the most reliable solution.
-
Formation of Di-substituted Product: This occurs if the reaction in Step 1 is run for too long, at too high a temperature, or with a large excess of the amine. Use 1.0-1.1 equivalents of the first amine and monitor the reaction closely.
-
Purification Challenges: The polarity of aminopyrimidine derivatives can vary greatly. If purification on silica is difficult due to streaking, consider using a neutral or basic alumina column, or switch to reverse-phase chromatography.
References
- Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide.Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.QM Magic Class | Chapter 29.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Synlett.
- Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.Molecules (Basel, Switzerland).
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.New Journal of Chemistry.
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors.ACS Medicinal Chemistry Letters.
- Buy 2 4 Diamino 6 Chloropyrimidine.Sarchem Labs.
- Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amin
- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis.Synfacts.
- Regioselective 2-Amination of Polychloropyrimidines.Organic Letters.
- A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine.Semantic Scholar.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Chemistry, an Asian Journal.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.Molecules.
- Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of Bromopyrimidines
A Guide to Preventing Debromination and Maximizing Coupling Efficiency
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of debromination (hydrodehalogenation) and to optimize reaction outcomes for the synthesis of high-value pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of Suzuki coupling of bromopyrimidines, and why is it a significant problem?
A1: Debromination, also known as hydrodehalogenation, is a prevalent side reaction in Suzuki-Miyaura cross-coupling where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This leads to the formation of an undesired pyrimidine byproduct instead of the intended coupled product, which reduces the reaction yield and complicates the purification process.[1] The plausible mechanism involves the oxidative addition of the bromopyrimidine to the Pd(0) catalyst, followed by the transfer of a hydride ligand to the palladium complex and subsequent reductive elimination to yield the debrominated pyrimidine.[1]
Q2: What are the primary factors that influence the extent of debromination in these reactions?
A2: Several factors can contribute to the prevalence of debromination:
-
Choice of Base: The type and strength of the base are critical. Strong bases, especially in the presence of water or alcohol, can generate species that act as hydride donors.[1]
-
Catalyst and Ligand System: The nature of the palladium catalyst and its coordinating ligand significantly impacts the relative rates of the desired cross-coupling versus the undesired debromination.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[2]
-
Substrate Reactivity: The electronic properties of the bromopyrimidine and the boronic acid partner can influence the reaction pathway.
-
Presence of Protic Solvents: Solvents like water and alcohols can serve as a source of protons or hydrides, potentially facilitating debromination.[1]
Q3: How does the electron-deficient nature of the pyrimidine ring affect the Suzuki coupling and the debromination side reaction?
A3: The electron-deficient pyrimidine ring influences reactivity in several ways. The general order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling is C4(6) > C2 > C5, with the C4 and C6 positions being the most electron-deficient and thus most susceptible to oxidative addition.[3] While this enhanced reactivity can be beneficial for the initial step of the catalytic cycle, the nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, which can potentially deactivate the catalyst.[4] This deactivation can slow down the desired coupling pathway, giving more opportunity for side reactions like debromination to occur.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot and mitigate debromination in Suzuki reactions of bromopyrimidines.
Issue 1: Significant Formation of Debrominated Pyrimidine Byproduct
If you observe a significant amount of the debrominated byproduct in your reaction mixture, consider the following optimization steps:
Troubleshooting Workflow
A logical workflow for troubleshooting debromination.
1. Optimize the Base
The choice of base is a crucial first step in minimizing debromination. Stronger bases can promote the formation of hydride species that lead to the undesired side reaction.
-
Recommendation: Switch from strong bases like NaOH or alkoxides to milder inorganic bases. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium fluoride (KF) are often effective in minimizing side products in the Suzuki coupling of N-heterocycles.[5][6]
-
Rationale: Weaker inorganic bases are less prone to generating hydride donors, thus disfavoring the hydrodehalogenation pathway.[5]
2. Screen Catalyst and Ligand Combinations
The palladium source and its ligand dramatically influence the reaction outcome. For electron-deficient bromopyrimidines, the use of bulky, electron-rich phosphine ligands is often beneficial.
-
Recommendation: Employ modern phosphine ligands such as SPhos or XPhos. These ligands have demonstrated high efficacy in promoting the Suzuki-Miyaura coupling of heteroaryl halides.[7][8] N-heterocyclic carbene (NHC) based catalysts are also known to be effective for challenging couplings.[9]
-
Rationale: These bulky, electron-rich ligands stabilize the palladium center and accelerate the desired reductive elimination step of the cross-coupling pathway, making it more competitive with the debromination pathway.[10]
3. Adjust Reaction Conditions
Temperature and solvent can play a significant role in reaction selectivity.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. Screen different aprotic solvents such as dioxane, THF, or toluene, while minimizing the amount of water present.[1][11]
-
Rationale: Lowering the temperature can often increase the selectivity of the reaction by disfavoring higher-activation-energy side reactions like debromination.[1] Aprotic solvents reduce the availability of potential hydride donors.[11]
4. Evaluate the Boronic Acid/Ester
While not the direct cause of debromination, the stability and reactivity of the boronic acid partner are crucial for an efficient reaction.
-
Recommendation: Use a fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[12]
-
Rationale: If the boronic acid degrades (protodeboronation), the concentration of the active coupling partner decreases, which can allow more time for side reactions like debromination to occur.[1]
Comparative Data on Reaction Conditions for Suzuki Coupling of Bromopyrimidines
The following table summarizes results from various studies on the Suzuki coupling of bromopyrimidines and related N-heterocycles, highlighting the impact of different reaction conditions on yield and byproduct formation.
| Bromide Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Debromination | Reference |
| 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 110 | 24 | 91 | Not specified | [13] |
| 2,4-Dichloropyrimidine (at C4) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (2:1) | 100 | 0.25 | 81 | Diphenylpyrimidine formed at higher temp. | [4] |
| 3-Bromo-pyrazolo[1,5-a]pyrimidine | XPhosPdG2/XPhos | K₂CO₃ | THF/H₂O (4:1) | 110 (MW) | 1 | Not specified | Debromination avoided | [14] |
| (4-bromophenyl)-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | Side products with EWG boronic acids | [13] |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 | Not specified | [15] |
Note: The data is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyrimidine with Minimized Debromination
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 10:1 ratio)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromopyrimidine, arylboronic acid, base, palladium catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and the Competing Debromination Pathway
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amide Coupling with Electron-Deficient Amines
[1]
Status: Operational Ticket Focus: Optimization of low-nucleophilicity amine couplings (Anilines, Aminopyridines, Sulfonamides). Operator: Senior Application Scientist
Executive Summary: The Nucleophilicity Gap
Welcome to the technical support hub. If you are here, you are likely facing a stalled reaction where your amine (e.g., 2-aminopyridine, nitroaniline) refuses to attack the activated ester.[1]
The Core Problem: Standard coupling reagents (EDC, HBTU) generate active esters (OBt/OAt) with moderate electrophilicity.[1] While sufficient for aliphatic amines, these esters are often not "hot" enough to capture electron-deficient amines before the active ester hydrolyzes or rearranges.[1]
The Solution: You must either (A) increase the electrophilicity of the carbonyl species (Acid Chlorides/Mixed Anhydrides) or (B) use specific catalysts that facilitate acyl transfer via a more reactive intermediate.[1]
Reagent Selection Matrix (The "Hardware")
Do not rely on "standard" peptide coupling conditions. Use this comparison table to select the correct tool for your specific substrate.
| Reagent System | Reactivity Level | Best Application | Risk Factors |
| COMU / Oxyma | High | General screening; safer replacement for HATU.[1] | Moderate epimerization risk if base is excessive. |
| T3P (Propylphosphonic Anhydride) | High | Gold Standard for scale-up and low epimerization.[1] | Requires specific bases (Pyridine/NMI) for max efficiency.[1] |
| Ghosez's Reagent | Extreme | "Nuclear Option" for pKa < 2 amines or acid-sensitive substrates.[1] | Moisture sensitive; requires strict anhydrous technique. |
| POCl₃ / Pyridine | Extreme | Sterically hindered anilines; one-pot activation.[1] | Harsh conditions; not compatible with acid-labile PGs.[1] |
| EDC / DMAP | Moderate | Simple anilines; DMAP acts as a crucial acyl-transfer catalyst.[1] | High racemization risk due to DMAP; difficult purification. |
Decision Logic Workflow
Before starting your experiment, trace your substrate properties through this decision tree to select the optimal protocol.
Figure 1: Decision matrix for selecting coupling reagents based on amine pKa and substrate stability.
Troubleshooting Guides (FAQs)
Issue 1: "I see 100% conversion of the acid to the active ester (by LCMS), but it won't react with my amine."
Diagnosis: The active ester (e.g., -OBt or -OAt) is too stable.[1] The amine is too weak to displace the leaving group. Solution:
-
Switch Mechanism: Abandon active esters. Switch to Protocol B (Ghosez) to generate an acid chloride in situ.[1] Acid chlorides are orders of magnitude more electrophilic.
-
Catalysis: If you must use EDC/HATU, add DMAP (0.1 - 1.0 equiv) .[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack than the OBt ester.[1] Warning: This increases racemization risk.[1]
Issue 2: "My reaction works, but I see significant epimerization (racemization) of the alpha-center."
Diagnosis: High basicity (DIPEA/TEA) combined with slow reaction rates promotes oxazolone formation, leading to loss of chirality.[1] Solution:
-
Use T3P (Protocol A): T3P acts as an acidic buffer.[1] When combined with Pyridine (a weaker base than DIPEA), it minimizes proton abstraction from the alpha-carbon.[1]
-
Order of Addition: Ensure the acid is fully activated at low temperature (0°C) before adding the amine.
Issue 3: "Yield is low due to hydrolysis of the coupling reagent."
Diagnosis: Wet solvents or "wet" bases. Electron-deficient couplings are slow; if water is present, it will outcompete the amine over time.[1] Solution:
-
Drying: Use anhydrous solvents (EtOAc or DMF).[1]
-
Reagent Quality: Old bottles of HATU/HBTU hydrolyze over time. Switch to T3P (50% in EtOAc) which is stable, or fresh COMU .
Advanced Protocols
Protocol A: T3P Coupling (The "Scalable & Clean" Method)
Best for: Moderately weak amines, chiral acids, and large-scale reactions.[1]
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).
-
Note: DMF can be used if solubility is an issue, but EtOAc aids workup.
-
-
Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv).
-
Optimization: For extremely sluggish amines, add 1-Methylimidazole (NMI) (0.5 equiv) as a catalyst.[1]
-
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir 2–12 hours.
-
Tip: T3P reactions can be heated to 50–60°C without significant decomposition if needed.
-
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃.
Protocol B: Ghosez’s Reagent (The "Neutral Acid Chloride" Method)
Best for: Extremely weak amines (pKa < 2) and acid-sensitive substrates (Boc/tBu groups).[1]
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM or CHCl₃ .
-
Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 – 1.2 equiv).
-
Stir: Stir at RT for 1–2 hours. Monitor by quenching a specific aliquot with MeOH (check for methyl ester by LCMS) to confirm Acid Chloride formation.
-
Coupling: Add the Electron-Deficient Amine (1.2 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine (for base-sensitive substrates).[1]
-
Reaction: Stir at RT or reflux (if using CHCl₃) until complete.
-
Why this works: This generates the acid chloride without releasing HCl gas, maintaining a neutral pH profile that preserves Boc groups.
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177.[2] [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]
catalyst selection for Suzuki coupling with heterocyclic halides
Technical Support Center: Suzuki-Miyaura Coupling with Heterocycles
Diagnostic & Strategy Hub
Status: Active Ticket: Catalyst Selection for Heterocyclic Halides Assigned Specialist: Senior Application Scientist
Executive Summary: Heterocyclic substrates present two distinct failure modes in Suzuki coupling: Catalyst Poisoning (via N-coordination to Palladium) and Protodeboronation (instability of the boronic acid). Standard protocols using Pd(PPh₃)₄ often fail here. Success requires sterically demanding ligands to prevent N-coordination and precatalysts that ensure rapid oxidative addition before substrate decomposition occurs.
Interactive Decision Matrix
Use the workflow below to identify the optimal catalyst system for your specific substrate class.
Figure 1: Decision tree for catalyst selection based on substrate electronics and stability. Note that 2-heterocyclic boronic acids require specific stabilization strategies regardless of the halide partner.
Technical Deep Dive: The Heterocycle Challenge
To troubleshoot effectively, you must understand the mechanism of failure.
Failure Mode 1: Catalyst Poisoning
Nitrogen atoms in substrates (pyridines, thiazoles, imidazoles) possess lone pairs that compete with phosphine ligands for the Pd center.
-
Mechanism: The heterocycle forms a stable
-complex with Pd(II), arresting the catalytic cycle (the "off-cycle" resting state). -
Solution: Use bulky, electron-rich ligands (Buchwald Dialkylbiarylphosphines or NHCs). The steric bulk creates a "protective shell" around the Pd, preventing the approach of the heterocyclic nitrogen while allowing the oxidative addition of the C-X bond.
Failure Mode 2: Protodeboronation
2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are notoriously unstable.[1]
-
Mechanism: Under basic conditions, the boron atom acquires a negative charge (boronate). If a nitrogen is adjacent (2-position), it stabilizes a zwitterionic intermediate that facilitates the cleavage of the C-B bond, replacing it with C-H.
-
Solution:
-
MIDA Boronates: Slow-release mechanism keeps free boronic acid concentration low.
-
Anhydrous Conditions: Use
in dry solvents to minimize proton sources. -
Copper Co-catalysis: Cu(I) facilitates transmetallation faster than decomposition occurs.
-
Catalyst & Ligand Selection Guide
| Substrate Class | Primary Challenge | Recommended Catalyst System | Mechanism of Action |
| 2-Pyridyl Boronic Acids | Rapid Protodeboronation | XPhos Pd G4 or Pd-PEPPSI-IPr | Fast oxidative addition outcompetes decomposition. Requires "slow addition" protocol. |
| Chloropyridines (Electron Poor) | Slow Oxidative Addition | Pd-PEPPSI-IPr or SPhos Pd G3 | NHC ligands (PEPPSI) are highly electron-donating, forcing oxidative addition on deactivated rings. |
| Aminopyridines (Free NH₂) | Catalyst Poisoning by N | RuPhos Pd G4 or BrettPhos Pd G4 | Ligand bulk prevents N-coordination; RuPhos is specifically designed for secondary amines/anilines. |
| 5-Membered Heterocycles (Thiazole/Oxazole) | C-H Activation (Side rxn) | Pd(OAc)₂ + XPhos | Bulky phosphine prevents non-specific binding; mild bases (KOAc) prevent C-H deprotonation. |
| Sterically Hindered (Ortho-substituted) | Steric Clash | Pd-PEPPSI-IPent or SPhos | Flexible steric bulk accommodates the substrate while maintaining active species. |
Standard Operating Procedures (SOPs)
Protocol A: The "Universal" Heterocycle Method (Buchwald G4)
Best for: General coupling of heterocyclic halides with stable boronic acids.
-
Preparation: In a glovebox or under Argon, charge a vial with:
-
Solvent: Add THF/Water (10:1 ratio) or Dioxane/Water (4:1). Concentration: 0.2 M.
-
Reaction: Seal and heat to 60–80°C for 2–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water.
-
Note: If the product contains basic nitrogens, avoid acidic washes.
-
Protocol B: The "Unstable Boronate" Method (2-Pyridyl Systems)
Best for: 2-pyridyl, 2-thiazolyl, or fluorinated boronic acids prone to decomposition.
-
Reactor Setup: Two-neck flask with reflux condenser and septum.
-
Charge Flask:
-
Slow Addition (Critical Step):
-
Dissolve the unstable Boronic Acid (1.5 equiv) in a separate syringe (Dioxane/Water 5:1).
-
Using a syringe pump, add the boronic acid solution dropwise over 2–4 hours to the hot reaction mixture.
-
-
Why this works: Keeps the concentration of free boronic acid low, ensuring it reacts with the catalyst immediately rather than decomposing.
Troubleshooting FAQ
Q: I see a black precipitate immediately upon heating, and conversion stops.
-
Diagnosis: "Pd Black" formation. Your catalyst is decomposing/aggregating before it can enter the catalytic cycle.
-
Fix:
-
Switch from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to a Palladacycle Precatalyst (Buchwald G3/G4) . These are air-stable and release the active Pd(0) species at a controlled rate.[4]
-
Ensure your solvent is thoroughly degassed (sparge with Ar for 15 mins).
-
Q: My 2-pyridyl boronic acid is disappearing, but no product is forming.
-
Diagnosis: Protodeboronation.[1][5] The boronic acid is hydrolyzing to Pyridine-H.
-
Fix:
-
Switch to a MIDA Boronate ester (more stable).
-
Use Protocol B (Slow addition).
-
Add CuCl (10-20 mol%) as a co-catalyst (Liebeskind-Srogl variation) to facilitate transmetallation.
-
Q: I am getting significant homocoupling of the aryl halide.
-
Diagnosis: Disproportionation or oxidation of the Pd species. Often happens if the boronic acid is inactive.
-
Fix:
-
Increase the catalyst loading of the Boronic Acid (up to 2.0 equiv).
-
Switch solvent to n-Butanol or t-Amyl alcohol . Protic solvents can sometimes stabilize the transmetallation transition state for difficult heterocycles.
-
Mechanism of Action: Why Bulky Ligands?
The diagram below illustrates how bulky ligands (L) like XPhos or IPr prevent the formation of the inactive "poisoned" complex.
Figure 2: Pathway divergence. Small ligands allow N-heterocycles to coordinate to Pd, killing the catalyst (Red path). Bulky ligands (Green path) sterically block this interaction, forcing the cycle toward product formation.
References
-
Buchwald, S. L., et al. (2013). "Formation of C–C Bonds via Palladium-Catalyzed Cross-Coupling." Chemical Reviews.
-
Organ, M. G., et al. (2006).[6] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal.
-
Burke, M. D., et al. (2007). "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[7]
-
Molander, G. A. (2015). "Organotrifluoroborates: Protected Boronic Acids." Aldrichimica Acta.
-
BenchChem Technical Guides. "Protodeboronation of 2-Pyridyl Boronic Acids."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. PEPPSI - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 4-Bromopyrimidine-2-Carboxylic Acid Derivatives
Introduction: The Rationale for Focusing on Pyrimidine Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The pyrimidine nucleus is one such "privileged scaffold."[1][2] Its prevalence in essential biomolecules, including the nucleobases that form the alphabet of our genetic code (cytosine, thymine, and uracil), signals its inherent biological compatibility and significance.[1][3] This has inspired medicinal chemists to extensively explore pyrimidine derivatives, leading to a wealth of clinically successful drugs with applications ranging from anticancer to antimicrobial agents.[4][5]
This guide provides an in-depth comparison and a structured workflow for assessing the drug-like properties of a specific, synthetically versatile class of compounds: 4-bromopyrimidine-2-carboxylic acid derivatives. The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the systematic introduction of various substituents to create a chemical library. This enables a robust exploration of structure-activity relationships (SAR). Our focus here is not on a single biological target but on the foundational, off-target properties that determine whether a promising "hit" can ever become a viable drug candidate. We will proceed from rapid, cost-effective computational predictions to essential, data-rich in vitro experiments, explaining the causality behind each step.
An Integrated Workflow for Assessing Drug-Likeness
The journey from a newly synthesized compound to a viable drug candidate is a process of systematic de-risking.[6] We employ a multi-tiered approach that begins with broad, predictive models and progressively narrows the focus to the most promising candidates using resource-intensive experimental assays. This workflow ensures that we invest our time and resources wisely, advancing only those molecules with the highest probability of success.
Caption: A multi-tiered workflow for assessing drug-like properties.
Phase 1: In Silico Assessment – The Digital Litmus Test
Before committing to the synthesis and biological testing of an entire library of derivatives, we leverage computational tools to predict their pharmacokinetic and toxicity profiles.[6][7] This in silico approach serves as a critical first-pass filter, helping to eliminate compounds that are likely to fail later in development due to poor absorption, distribution, metabolism, excretion (ADME), or toxicity issues.[6][8]
Core Principles & Key Parameters
Our computational analysis focuses on two main areas:
-
Physicochemical Properties & Drug-Likeness: We assess fundamental properties that correlate with a molecule's ability to be absorbed and distributed in the body. A key guideline here is Lipinski's Rule of Five, which predicts poor oral absorption if a molecule violates two or more of the following rules:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
-
-
ADME/Tox Profile: We use predictive models to estimate how the compound will behave in a biological system.
-
Absorption: Prediction of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.
-
Metabolism: Prediction of interactions with key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[9] Inhibition of enzymes like CYP2D6 or CYP3A4 can lead to dangerous drug-drug interactions.
-
Toxicity: Prediction of potential liabilities such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition).[10]
-
Recommended Tool & Interpretation
For this stage, we recommend freely accessible and robust web servers like SwissADME and pkCSM .[6] These platforms provide a comprehensive report on the parameters listed above from a simple chemical structure input.
Data Presentation: In Silico Profiling of Hypothetical Derivatives
To illustrate, let's compare three hypothetical derivatives of our core scaffold.
| Property | Derivative A | Derivative B | Derivative C (Parent) | Desired Range | Rationale |
| Molecular Weight (Da) | 450.3 | 610.5 | 202.0 | < 500 | Correlates with better absorption and diffusion. |
| LogP | 3.8 | 5.9 | 1.1 | < 5.0 | Balances solubility and membrane permeability. |
| GI Absorption | High | Low | High | High | Essential for oral bioavailability. |
| BBB Permeant | No | No | No | Varies | Target-dependent; often "No" is preferred to avoid CNS side effects. |
| CYP2D6 Inhibitor | No | Yes | No | No | Reduces risk of drug-drug interactions. |
| hERG I Inhibitor | No | No | No | No | Reduces risk of cardiotoxicity. |
| Lipinski Violations | 0 | 2 | 0 | 0-1 | Predicts overall oral drug-likeness. |
| Decision | Proceed to In Vitro | Deprioritize | Benchmark |
Based on this analysis, Derivative A presents a promising profile and is a strong candidate for experimental validation. Derivative B is deprioritized due to its high molecular weight, high lipophilicity, and predicted inhibition of a key metabolic enzyme, flagging it as a high-risk compound.
Phase 2: In Vitro Assessment – From Prediction to Biological Reality
Compounds that pass the in silico filter are advanced to in vitro testing. These experiments provide quantitative biological data to validate or refute our computational predictions. We will focus on two foundational assays: cytotoxicity and metabolic stability.
Cytotoxicity Assessment: Is the Compound a General Toxin?
The first crucial question is whether our compound exhibits non-specific cytotoxicity. A compound that indiscriminately kills all cells is not a viable therapeutic.[11] We must distinguish between targeted anti-proliferative effects (desirable in cancer, for example) and broad cytotoxicity. The Lactate Dehydrogenase (LDH) release assay is an excellent method for this purpose.[12][13]
Causality Behind the Method: The LDH assay measures the integrity of the plasma membrane.[11] LDH is a stable enzyme present in the cytoplasm of all cells.[14] When the cell membrane is compromised and the cell undergoes necrosis, LDH is released into the surrounding culture medium.[12][14] By measuring the enzymatic activity of LDH in the medium, we can directly quantify the degree of cell death caused by membrane damage.[14]
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Experimental Protocol: LDH Cytotoxicity Assay
This protocol is designed as a self-validating system with internal controls for robust data interpretation.[12]
Materials:
-
Selected cell line (e.g., HepG2 for liver toxicity screening)
-
96-well, clear, flat-bottom tissue culture plates
-
Complete culture medium
-
Test compound stock solution (in DMSO)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (10X) provided with the kit
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should be kept constant and below 0.5%. Replace the old medium with 100 µL of the compound-containing medium.
-
Control Setup (in triplicate):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. Represents 0% cytotoxicity.
-
Spontaneous LDH Release: Untreated cells. Measures the baseline level of LDH release from the healthy cell population.[12]
-
Maximum LDH Release: To wells containing untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.[14]
-
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
Assay Execution:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[12] Add stop solution if required by the kit and measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[12]
-
Metabolic Stability Assessment: How Long Will the Compound Last?
A compound's therapeutic efficacy is highly dependent on its stability in the face of metabolic enzymes, primarily located in the liver.[15] A compound that is metabolized too quickly will have a short half-life and may require frequent, high doses. The in vitro microsomal stability assay is a gold-standard method to assess this property.
Causality Behind the Method: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, such as the Cytochrome P450 (CYP) family.[16] By incubating our test compound with liver microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism in a test tube.[16] We then measure the rate at which the parent compound disappears over time, which allows us to calculate its intrinsic clearance and predict its in vivo half-life.
Experimental Protocol: Microsomal Metabolic Stability Assay
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH stock solution)
-
Phosphate buffer (pH 7.4)
-
Test compound and a positive control compound with known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates and an incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Pre-warm the phosphate buffer, HLM, and plate to 37°C.
-
Reaction Mixture Setup: In a 96-well plate, prepare the main reaction mixture containing the test compound (e.g., at 1 µM final concentration) and liver microsomes (e.g., at 0.5 mg/mL final concentration) in phosphate buffer.
-
Initiating the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution to the wells. This is the T=0 time point for the reaction. A parallel control incubation without NADPH should be run to check for non-NADPH mediated degradation.
-
Time-Course Sampling: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Data Presentation: In Vitro Experimental Comparison
| Parameter | Derivative A | Derivative C (Benchmark) | Acceptable Range |
| Cytotoxicity (LDH, HepG2) EC₅₀ | > 100 µM | > 100 µM | > 30 µM |
| Microsomal Stability (t½, min) | 45 | 55 | > 30 min |
| Decision | Excellent Profile, Advance | Excellent Profile |
This data shows that Derivative A is not cytotoxic at high concentrations and has good metabolic stability, making it a strong candidate to advance to further efficacy and safety studies.
Conclusion and Forward Look
This guide has outlined a logical, multi-pronged strategy for assessing the foundational drug-like properties of this compound derivatives. By integrating cost-effective in silico predictions with robust, self-validating in vitro assays, researchers can make informed decisions, prioritize resources, and increase the probability of identifying lead candidates with a favorable safety and pharmacokinetic profile. The compounds that successfully navigate this workflow, like our hypothetical Derivative A, are not yet drugs, but they have been significantly de-risked and are worthy of the substantial investment required for target engagement, efficacy, and in vivo studies.
References
- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Benchchem.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Ingenta Connect.
- Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. LinkedIn.
- In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
- Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics.
- Experimental Methods for Identifying Drug-Drug Interactions.
- Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. Benchchem.
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
- Drug-likeness studies of the synthesized compounds.
- Metabolism Assays. Molecular Diagnostic Services.
- In silico ADME/T modelling for rational drug design. Cambridge University Press.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Medicinal Chemistry.
- Recent Advances in Pyrimidine-Based Drugs.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Drug Metabolism Enzymes (DME) Profiling with Real-Time PCR. Thermo Fisher Scientific.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- Reaction Phenotyping Assay.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
- How to prepare 4-Bromopyridine-2-carboxylic acid?. Guidechem.
- This compound (C5H3BrN2O2). PubChemLite.
- 4-Bromopyridine-2-carboxylic acid. PubChem.
- Pyrimidine-5-carboxylic acid p-tolylamide methanesulfon
Sources
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- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchtrend.net [researchtrend.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. hilarispublisher.com [hilarispublisher.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mds-usa.com [mds-usa.com]
- 16. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 4-Bromopyrimidine-2-carboxylic Acid
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling 4-Bromopyrimidine-2-carboxylic acid. The protocols outlined here are designed to be self-validating, ensuring a safe laboratory environment when working with this and similar chemical compounds.
Understanding the Risks: Hazard Profile of this compound
This compound and its analogs are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some related compounds are also harmful if swallowed or in contact with skin.[4][5][6][7] Therefore, a comprehensive PPE strategy is not just recommended, it is imperative.
Core Principles of Chemical Handling
Before detailing specific PPE, it's crucial to remember that PPE is the last line of defense. The primary safety measures are engineering controls and administrative controls.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[8][9][10] A fume hood is the preferred engineering control to minimize inhalation of dust or aerosols.[9]
-
Administrative Controls: Adhere to all laboratory safety protocols and standard operating procedures. Ensure you are familiar with the location and operation of safety showers and eyewash stations.[10]
Essential Personal Protective Equipment (PPE)
The following is a detailed breakdown of the necessary PPE for handling this compound.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Goggles: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][8] This is the minimum requirement.
-
Face Shield: In situations where there is a higher risk of splashes, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
Protecting your skin from direct contact is crucial to prevent irritation.
-
Gloves:
-
Material: Nitrile gloves are a suitable choice for handling pyridine-based compounds.[9] Always inspect gloves for any signs of damage before use.[8]
-
Technique: Double gloving is recommended when handling hazardous chemicals. Change gloves every 30 to 60 minutes, or immediately if they become contaminated or damaged.[11] Wash your hands thoroughly after removing gloves.[1][8]
-
-
Lab Coat/Gown: A long-sleeved lab coat is mandatory to protect your skin and clothing.[9] For procedures with a higher risk of splashes, consider a chemically resistant gown.
-
Footwear: Closed-toe shoes are required in any laboratory setting.
Respiratory Protection
Inhalation of dust or aerosols can cause respiratory irritation.
-
Standard Operations: When working in a properly functioning fume hood, additional respiratory protection is typically not required.
-
High-Risk Scenarios: If you are handling large quantities of the solid outside of a fume hood, or if there is a potential for significant dust generation, a NIOSH-approved respirator (such as an N95) should be used.[12] For major spills, a chemical cartridge-type respirator may be necessary.[11]
PPE Summary for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile Gloves (double) | Lab Coat | In a fume hood or with N95 respirator |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves (double) | Lab Coat | In a fume hood |
| Running Reactions | Safety Goggles | Nitrile Gloves (double) | Lab Coat | In a fume hood |
| Handling Spills | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Resistant Gown | Air-purifying respirator |
Operational Protocols
Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Gown
-
Inner Gloves
-
Outer Gloves
-
Respiratory Protection (if needed)
-
Eye and Face Protection
Doffing Sequence:
-
Outer Gloves (dispose of as hazardous waste)
-
Lab Coat/Gown (turn inside out as you remove it)
-
Eye and Face Protection (clean and disinfect)
-
Inner Gloves (dispose of as hazardous waste)
-
Wash hands thoroughly with soap and water.
Emergency Procedures in Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][5] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
PPE: Don the appropriate PPE for spill cleanup, including a respirator if necessary.
-
Contain: Use an inert absorbent material (such as vermiculite or sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1][10]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[1]
Caption: Workflow for a safe and effective response to a chemical spill.
Disposal of Contaminated PPE
All disposable PPE that has been in contact with this compound must be considered hazardous waste.
-
Gloves, shoe covers, and other disposable items: Place these in a designated hazardous waste container immediately after removal.
-
Lab Coats: If your lab coat becomes contaminated, it should be professionally laundered by a service that handles contaminated lab wear or disposed of as hazardous waste. Do not take contaminated lab coats home.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.
References
-
4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150 - PubChem. (n.d.). Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, October 8). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
-
4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. derthon.com [derthon.com]
- 11. pppmag.com [pppmag.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
